3-(Difluoromethyl)quinoline-6-carboxylic acid
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Overview
Description
3-(Difluoromethyl)quinoline-6-carboxylic acid is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of a boron reagent with a halogenated quinoline derivative under palladium catalysis . This method is favored for its mild reaction conditions and functional group tolerance.
Industrial Production Methods: Industrial production of 3-(Difluoromethyl)quinoline-6-carboxylic acid may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and cost-effective catalysts and reagents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(Difluoromethyl)quinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups on the quinoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include sodium hypochlorite and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties .
Scientific Research Applications
3-(Difluoromethyl)quinoline-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are explored for their potential as therapeutic agents in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)quinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The carboxylic acid group may also play a role in the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Quinoline-6-carboxylic acid: Lacks the difluoromethyl group, which may result in different biological activities.
3-Methylquinoline-6-carboxylic acid: Contains a methyl group instead of a difluoromethyl group, leading to variations in chemical properties and reactivity.
Uniqueness: 3-(Difluoromethyl)quinoline-6-carboxylic acid is unique due to the presence of the difluoromethyl group, which can significantly influence its chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H7F2NO2 |
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Molecular Weight |
223.17 g/mol |
IUPAC Name |
3-(difluoromethyl)quinoline-6-carboxylic acid |
InChI |
InChI=1S/C11H7F2NO2/c12-10(13)8-4-7-3-6(11(15)16)1-2-9(7)14-5-8/h1-5,10H,(H,15,16) |
InChI Key |
SRWRBHWNLQNWEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1C(=O)O)C(F)F |
Origin of Product |
United States |
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